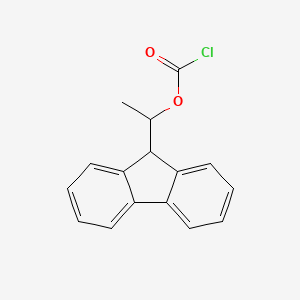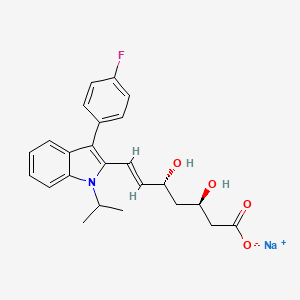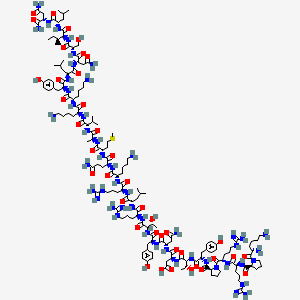
(+)-1-(9-Fluorenyl)ethyl chloroformate
Overview
Description
(+)-1-(9-Fluorenyl)ethyl chloroformate is a chiral reagent widely used in organic synthesis, particularly in the preparation of enantiomerically pure compounds. It is a derivative of fluorenylmethanol and is known for its ability to form stable carbamates, which are useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of (+)-1-(9-Fluorenyl)ethanol with phosgene or a phosgene equivalent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(+)-1-(9-Fluorenyl)ethanol+Phosgene→(+)-1-(9-Fluorenyl)ethyl chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using phosgene gas and appropriate safety measures to handle the toxic and corrosive nature of phosgene. The process is typically carried out in a continuous flow reactor to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
Types of Reactions
(+)-1-(9-Fluorenyl)ethyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.
Hydrolysis: Reacts with water to form (+)-1-(9-Fluorenyl)ethanol and carbon dioxide.
Reduction: Can be reduced to (+)-1-(9-Fluorenyl)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Performed in aqueous conditions, often with a buffer to maintain a neutral pH.
Reduction: Conducted in anhydrous ether or tetrahydrofuran, with careful control of temperature to avoid side reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
(+)-1-(9-Fluorenyl)ethanol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
(+)-1-(9-Fluorenyl)ethyl chloroformate is extensively used in scientific research for:
Chiral derivatization: Used to prepare chiral derivatives of amino acids and other compounds for enantiomeric analysis.
Peptide synthesis: Protects amino groups during peptide synthesis, facilitating the formation of peptide bonds.
Pharmaceutical research: Used in the synthesis of chiral drugs and intermediates.
Material science: Employed in the preparation of chiral materials and polymers.
Mechanism of Action
The mechanism of action of (+)-1-(9-Fluorenyl)ethyl chloroformate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form stable carbamates or carbonates. The molecular targets are typically nucleophilic functional groups such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the desired product and hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyl chloroformate: Another chiral reagent used for similar purposes but differs in the substituent on the fluorenyl ring.
Benzyl chloroformate: Used for the protection of amino groups but lacks the chiral center present in (+)-1-(9-Fluorenyl)ethyl chloroformate.
Ethyl chloroformate: A simpler chloroformate used for similar reactions but does not provide chiral information.
Uniqueness
This compound is unique due to its chiral nature, which allows it to be used in the preparation of enantiomerically pure compounds. Its stability and reactivity make it a valuable reagent in organic synthesis, particularly in the fields of peptide synthesis and chiral derivatization.
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107474-79-3, 154479-90-0 | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)



